Bocaminooxy PFP acetate
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Overview
Description
Bocaminooxy PFP acetate, also known as Boc-Pyr-FL, is a chemical compound with the molecular formula C13H12F5NO5 and a molecular weight of 357.23 g/mol . It is primarily used as a peptide building block in the synthesis of peptides and proteins, making it a valuable tool in the fields of chemical biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bocaminooxy PFP acetate typically involves the reaction of Boc-aminooxyacetic acid with pentafluorophenyl acetate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard chromatographic techniques to achieve high purity levels .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions: Bocaminooxy PFP acetate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary amines to form amide bonds, which is a crucial step in peptide synthesis.
Common Reagents and Conditions:
Reagents: Primary amines, bases like triethylamine, and organic solvents such as dichloromethane.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Major Products: The primary product formed from the reaction of this compound with primary amines is the corresponding amide, which is a key intermediate in peptide synthesis .
Scientific Research Applications
Bocaminooxy PFP acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bocaminooxy PFP acetate involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the pentafluorophenyl ester group, which acts as an efficient leaving group, allowing for the formation of the amide bond under mild conditions . The compound targets primary amines in peptides and proteins, enabling the synthesis of complex biomolecules .
Comparison with Similar Compounds
Pentafluorophenyl Esters: These compounds share the pentafluorophenyl ester group, which is known for its stability and efficiency in forming amide bonds.
N-Hydroxysuccinimide Esters: These esters are also used in peptide synthesis but are more susceptible to hydrolysis compared to pentafluorophenyl esters.
Uniqueness: Bocaminooxy PFP acetate is unique due to its stability under aqueous conditions and its efficiency in forming amide bonds with primary amines. This makes it a preferred choice in peptide synthesis, especially when stability and high yields are required .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F5NO5/c1-13(2,3)24-12(21)19-22-4-5(20)23-11-9(17)7(15)6(14)8(16)10(11)18/h4H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHQSOVKJGGBKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F5NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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